Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Position 3: A 4-fluorophenyl substituent, which introduces electron-withdrawing effects and enhances lipophilicity.
- Position 6: A thioether linkage connecting the core to a butanoate ester group. This ester moiety may influence solubility and metabolic stability.
The compound’s design reflects optimization strategies common in medicinal chemistry, where fluorine substitution and sulfur-containing linkers are employed to modulate pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-13(17(23)24-4-2)25-15-10-9-14-19-20-16(22(14)21-15)11-5-7-12(18)8-6-11/h5-10,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSABCUAKSUKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated intermediate.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines or Thiols: From nucleophilic substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate features a unique structure that contributes to its biological activity. The synthesis typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors.
- Multi-step Reactions : These often include oxidation, reduction, and nucleophilic substitution reactions.
- Optimization : Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.
The compound's molecular formula is , with a molecular weight of approximately 332.4 g/mol.
Biological Activities
The compound exhibits significant biological activities that make it a candidate for further research:
Antimicrobial Properties
Research indicates that this compound demonstrates notable antibacterial and antifungal activities. It acts as a potential antimicrobial agent by disrupting cellular processes in bacteria and fungi.
Anticancer Potential
This compound has shown promise as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have reported that it effectively blocks signaling pathways that promote cancer cell survival. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines with IC50 values ranging from 5 to 15 μM.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Antimicrobial Activity Study
A study demonstrated that this compound exhibited significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity Study
In vitro assays showed that this compound inhibited the proliferation of cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism was attributed to its ability to induce apoptosis in these cells.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves its interaction with specific molecular targets. The triazolopyridazine core can inhibit enzymes such as kinases, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyridazine Core
Phenyl vs. 4-Fluorophenyl Substitution
- Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS: 852372-91-9): Differs by lacking the fluorine atom on the phenyl ring. Safety protocols (e.g., storage away from ignition sources) are identical, suggesting similar physical stability .
Pyridazinyl and Isoxazolyl Derivatives
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the triazolopyridazine core with a pyridazine ring. Exhibits an ether linkage instead of thioether, reducing oxidative stability but improving solubility .
- I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate):
Functional Group Modifications
Thioether vs. Ether Linkages
Ester vs. Amide Groups
- Used in functional inhibition assays (e.g., Lin28 protein studies), highlighting biological relevance of triazolopyridazine derivatives .
Fluorinated vs. Non-Fluorinated Analogs
- N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) :
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Research Findings and Implications
- Electron Effects : The 4-fluorophenyl group in the target compound likely enhances binding affinity in electron-deficient environments compared to phenyl analogs .
- Metabolic Stability : Thioether linkages may prolong half-life relative to ethers but pose synthetic challenges due to sulfur’s reactivity .
Biological Activity
Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazine derivatives , characterized by a fluorophenyl group and a thioether linkage. The synthesis typically involves multi-step reactions starting with readily available precursors. A common synthetic route includes:
- Formation of Triazole Ring : Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate.
- Cyclization : Using hydrazine hydrate to yield the triazolo ring.
- Pyridazine Formation : Reaction with 2-chloropyridazine.
- Thioether Introduction : Employing thiourea under basic conditions to introduce the sulfanyl group.
This synthetic pathway allows for the production of high-purity compounds suitable for biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities . In studies against various microorganisms, including Staphylococcus aureus and Candida albicans, the compound demonstrated effective inhibition at low concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent . It shows promise in inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been reported to inhibit the activity of certain protein kinases that are crucial for tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors:
- Kinase Inhibition : The compound binds to active sites of kinases, blocking signaling pathways that promote cell growth and survival.
- Membrane Interaction : Its structural features allow it to interact with cell membranes, potentially affecting ion channel activities regulated by G protein-coupled receptors .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
- Antimicrobial Activity : A study demonstrated that derivatives of triazolopyridazine compounds exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Another investigation reported that similar compounds displayed selective cytotoxicity against human tumor cell lines (e.g., HepG2/A2), suggesting a promising avenue for further development as anticancer agents .
Comparative Analysis with Similar Compounds
This compound can be compared with other triazolopyridazine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 7-(1,1-Dimethylethyl)-6-(2-fluorophenyl)-triazolo... | High affinity to GABA receptors |
| Fexolinetant | Neurokinin receptor antagonist |
These comparisons underscore the unique structural features and biological activities of this compound, making it a valuable candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
